molecular formula C11H7F6N3O2S B2721372 ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate CAS No. 956193-97-8

ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B2721372
CAS No.: 956193-97-8
M. Wt: 359.25
InChI Key: KBCASBRXAVPAJK-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with two trifluoromethyl (CF₃) groups and a 1,3-thiazole ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3O2S/c1-2-22-8(21)5-3-18-20(7(5)11(15,16)17)9-19-6(4-23-9)10(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCASBRXAVPAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring substituted with trifluoromethyl and thiazole moieties. Its molecular formula is C12H8F6N4O2SC_{12}H_{8}F_{6}N_{4}O_{2}S, indicating the presence of multiple electronegative groups that may enhance its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiazole rings followed by esterification. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyrazole have shown effectiveness against various bacterial strains, including MRSA and E. coli. The presence of trifluoromethyl groups is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory potential. Studies indicate that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and E. coli ,
Anti-inflammatoryCOX inhibition with IC50 < 50 µM ,
AnticancerInduced apoptosis in cancer cell lines

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups such as trifluoromethyl enhances the biological activity of pyrazole derivatives. The position and nature of substituents on the aromatic rings significantly influence the potency against specific targets. For instance, compounds with para-substituted trifluoromethyl groups demonstrated superior COX-2 selectivity compared to their ortho counterparts .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Anti-cancer Activity : A derivative exhibited significant cytotoxic effects on human cancer cell lines, demonstrating an ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Another study indicated that similar thiazole-pyrazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate. Pyrazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . This suggests that this compound may also possess comparable anticancer activity.

Anti-inflammatory Effects
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, potentially leading to improved anti-inflammatory efficacy .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements include one-pot synthesis methods that streamline the production of N-trifluoromethyl pyrazoles through the reaction of trifluoromethylhydrazine with various carbonyl compounds . This approach not only simplifies the synthesis but also increases yield and purity.

Therapeutic Applications

Potential Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features make it a candidate for further modifications aimed at enhancing selectivity and reducing toxicity in therapeutic applications. The compound's ability to inhibit specific kinases involved in cancer progression positions it as a potential therapeutic agent in oncology .

Case Studies and Research Findings

StudyFindings
Li et al. (2022)Reported significant anticancer efficacy with IC50 values of 0.39 µM against HCT116 and 0.46 µM against MCF-7 cell lines for similar pyrazole derivatives .
Zheng et al. (2021)Developed pyrazole-linked benzimidazole derivatives showing inhibition against multiple cancer cell lines, indicating the versatility of the pyrazole scaffold in drug design .
Mohareb & Kumar (2020)Synthesized novel pyrazole derivatives with potent anticancer activity, emphasizing the need for further exploration of trifluoromethyl-substituted compounds like this compound .

Comparison with Similar Compounds

Trifluoromethyl vs. Halogen Substituents

  • Compound 4 and 5 (): These isostructural chloro (Cl) and bromo (Br) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit antimicrobial activity. The larger halogen atoms (Br vs.
  • Ethyl 5-(Trifluoromethyl)-1-p-tolyl-1H-pyrazole-4-carboxylate (): Replacing the thiazole ring with a p-tolyl group simplifies the structure but eliminates the thiazole’s electronic contributions.

Thiazole vs. Oxadiazole Heterocycles

  • Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate () : Substituting thiazole with oxadiazole alters electronic properties. Oxadiazoles are stronger electron-withdrawing groups, which may enhance metabolic stability but reduce solubility compared to thiazole-containing analogs .

Melting Points and Crystallinity

Compound Melting Point (°C) Reference
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) 194–196
Ethyl 5-(Trifluoromethyl)-1-p-tolyl-1H-pyrazole-4-carboxylate Not reported
4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g) Solid (mp not specified)

The target compound’s melting point data is unavailable, but related pyrazole derivatives show melting points influenced by substituent polarity and crystallinity .

Antimicrobial and Therapeutic Potential

  • Compound 4 () : Displays antimicrobial activity due to the 4-chlorophenyl and triazolyl groups, which may synergize with the thiazole ring’s hydrogen-bonding capacity .
  • TNF-α Inhibitors (): Fluorophenyl-substituted pyrazoles (e.g., 6,7-dimethyl-3-((methyl-(2-(methyl-(1-(3-trifluoromethylphenyl)-1H-indol-3-ylmethyl)-amino))) demonstrate the role of CF₃ in enhancing target affinity .

Electron-Withdrawing Effects

The dual CF₃ groups in the target compound likely improve resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in CDPPB (), a mGluR5 ligand where CF₃ stabilizes the pyrazole core .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound's synthesis involves cyclocondensation and substitution reactions. Key steps include:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives under reflux with glacial acetic acid to form the pyrazole core .
  • Thiazole Substitution : Introduce the 4-(trifluoromethyl)thiazole moiety via coupling reactions, often using catalysts like Cu(I) or Pd-based systems in DMF or THF .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry of trifluoromethylating agents (e.g., CF₃I or CF₃Cu) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) improves yield .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiazole rings. The trifluoromethyl groups exhibit distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., m/z ≈ 403 for C₁₀H₇F₆N₃O₂S) and detect impurities .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., C: 35.7%, H: 1.7%, N: 10.4%) to confirm purity .

Q. What solvent systems and crystallization methods are recommended for isolating this compound without decomposition?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to prevent hydrolysis of the ester group. Ethanol/water mixtures (7:3) are effective for recrystallization .
  • Low-Temperature Crystallization : Slow cooling (-20°C) minimizes thermal degradation of the trifluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing nature of -CF₃ groups deactivates the pyrazole ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Computational studies (DFT) predict electrophilic substitution preferences at the thiazole’s C5 position .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What strategies can resolve contradictions in bioactivity data caused by varying stereoelectronic environments in derivatives?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing -CF₃ with -Cl or -OCH₃) to isolate electronic vs. steric effects .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), correlating binding poses (e.g., π-π stacking with thiazole) with experimental IC₅₀ values .

Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., TPSA ≈ 75 Ų suggests moderate permeability) and CYP450 inhibition risks .
  • In Silico Metabolism : Simulate Phase I oxidation (e.g., CYP3A4-mediated degradation of the ester group) using Schrödinger’s QikProp .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :

  • Purity Factors : Residual solvents (e.g., DMF) or polymorphic forms (α vs. β crystalline phases) cause discrepancies. Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions .
  • Standardization : Calibrate equipment with reference compounds (e.g., benzoic acid) and report heating rates (e.g., 5°C/min) .

Q. How can conflicting NMR data for regioisomeric byproducts be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations to distinguish between C4 vs. C5 substitution on the pyrazole ring .
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., CCDC deposition) .

Methodological Innovation

Q. What advanced reaction design frameworks (e.g., ICReDD) can accelerate the discovery of novel derivatives?

  • Methodological Answer :

  • ICReDD Workflow : Combine quantum chemical calculations (Gaussian 16) with machine learning to predict optimal reaction pathways (e.g., solvent-free conditions for greener synthesis) .
  • High-Throughput Screening : Use robotic platforms to test 100+ conditions (e.g., varying temps, catalysts) in parallel .

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